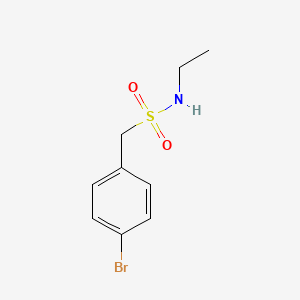
ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” appears to be a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene, but with one of the carbon atoms replaced by a nitrogen atom. It also contains a benzothiophene, which is a type of heterocyclic compound that consists of a benzene ring fused to a thiophene ring. The ethyl carboxylate group is a common functional group in organic chemistry, often used in the synthesis of a wide variety of compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrole ring, followed by the construction of the benzothiophene ring, and finally the introduction of the ethyl carboxylate group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole ring and the benzothiophene ring are both aromatic, meaning they have a special stability due to the delocalization of π electrons. The ethyl carboxylate group would add polarity to the molecule, which could affect its physical and chemical properties.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to predict the exact chemical reactions this compound might undergo. However, we can infer that the pyrrole ring might undergo electrophilic substitution reactions similar to other aromatic compounds. The ethyl carboxylate group could potentially undergo reactions typical of esters, such as hydrolysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ethyl carboxylate group could make the compound more soluble in polar solvents. The aromatic rings might contribute to a higher melting point and boiling point compared to similar-sized non-aromatic compounds.Applications De Recherche Scientifique
Chemistry of Iminofurans
The compound ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been a subject of study in the chemistry of iminofurans. Research by Shipilovskikh et al. (2014) focused on the reaction of a similar compound, ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, with primary amines. This reaction produced ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, highlighting a pathway for structural modification and potential applications in material or medicinal chemistry (Shipilovskikh et al., 2014).
Synthesis for Antimicrobial and Anti-inflammatory Agents
Narayana et al. (2006) explored the synthesis of derivatives of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate for potential antimicrobial and anti-inflammatory applications. The transformations involved in creating Schiff bases from these compounds indicate their versatility in drug development and the potential for discovering new therapeutic agents (Narayana et al., 2006).
Decyclization Reactions
The decyclization reactions of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates have been studied by Vasileva et al. (2018). These reactions lead to the formation of various butanamides and piperazine derivatives, illustrating the chemical versatility of the compound and its derivatives in synthesizing a wide range of chemical structures (Vasileva et al., 2018).
Synthesis of Tetrahydropyridines
Zhu et al. (2003) discussed the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation reactions to synthesize highly functionalized tetrahydropyridines. This study showcases the compound's role in organic synthesis, particularly in constructing complex and functionalized nitrogen-containing heterocycles (Zhu et al., 2003).
Safety And Hazards
Without specific data, it’s difficult to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment and following good laboratory practices.
Orientations Futures
The study of this compound could open up new avenues in various fields, depending on its properties and activities. For example, if it shows biological activity, it could be studied further as a potential drug. Alternatively, if it has unique chemical properties, it could find use in synthetic chemistry or materials science.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.
Propriétés
IUPAC Name |
ethyl 4-methyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-19-16(18)14-13-11(2)7-6-8-12(13)20-15(14)17-9-4-5-10-17/h4-5,9-11H,3,6-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROOSNNOJFLQHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(CCC2)C)N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)
![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)
![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)







![(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile](/img/structure/B1341614.png)
